
Adenosine 5'-monophospho-morpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is a complex organic compound with the empirical formula C14H21N6O7P · C17H31N3O and a molecular weight of 709.77 . This compound is often used as an intermediate in the synthesis of various nucleotides and nucleotide analogs .
Preparation Methods
The synthesis of Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt typically involves the reaction of adenosine monophosphate with morpholine and N,N’-dicyclohexylcarboxamidine under specific conditions . The reaction is carried out in an aqueous solution, and the product is isolated through crystallization or other purification techniques . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt has several scientific research applications:
Mechanism of Action
The mechanism of action of Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism . The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and altering metabolic pathways . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt can be compared with other similar compounds, such as:
- Guanosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt
- Uridine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt
These compounds share similar structures and functions but differ in their specific nucleotide bases (adenine, guanine, and uracil, respectively) . The uniqueness of Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt lies in its specific interactions and applications related to adenosine metabolism .
Properties
Molecular Formula |
C31H52N9O8P |
|---|---|
Molecular Weight |
709.8 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid;N,N'-dicyclohexylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C17H31N3O.C14H21N6O7P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h15-16H,1-14H2,(H,18,19);6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17) |
InChI Key |
VYSFOCCDQZWOQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


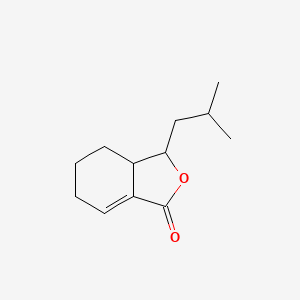
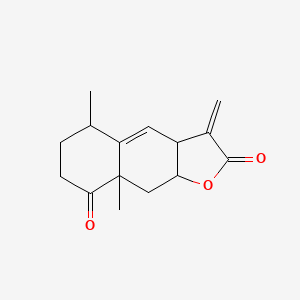
![5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13903946.png)

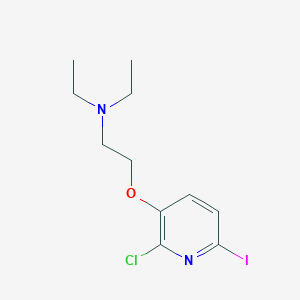
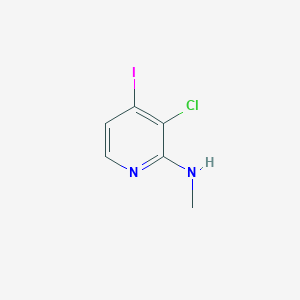
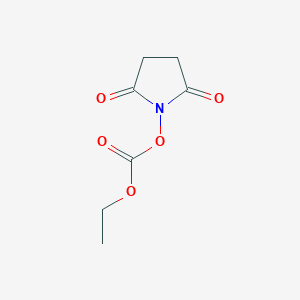

![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
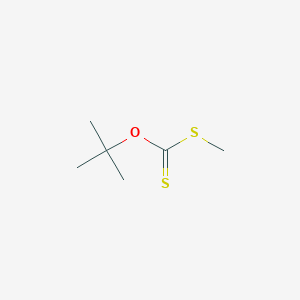
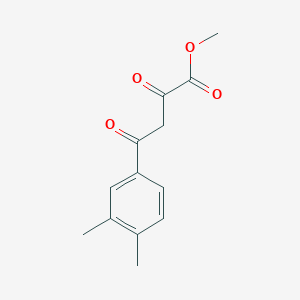
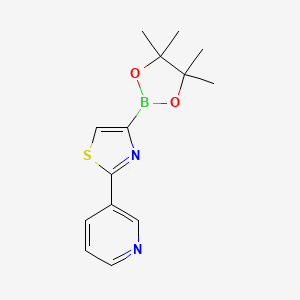
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
